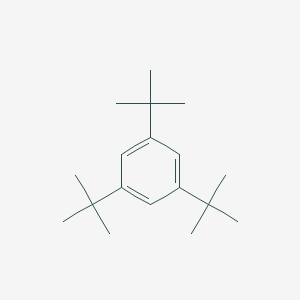

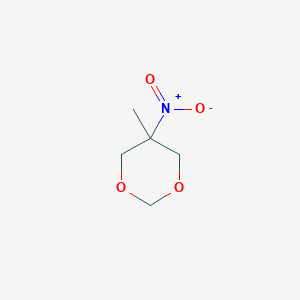

5-Methyl-5-nitro-1,3-dioxane

カタログ番号 B073799

CAS番号:

1194-36-1

分子量: 147.13 g/mol

InChIキー: AENNTASTLOXXMY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

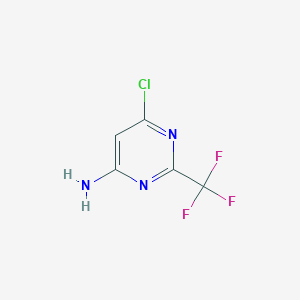

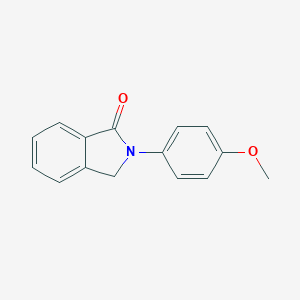

5-Methyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C5H9NO4 . It is a type of 1,3-dioxane compound . These compounds are involved in industrial processes as by-products, when used as solvents, or as reagents in synthesis processes in fine organic chemistry .

Synthesis Analysis

The synthesis of 5-Methyl-5-nitro-1,3-dioxane has been studied computationally . The study involved the thermal decomposition reaction of 5-nitro-5-R-1,3-dioxane compounds, with R = H, Br, and CH3 . Computational calculations were performed with M06-2X, MPWB1K, PBE0, and ωB97X-D functionals, and 6–311+G(d,p) basis set in gas phase and also in solution with DMSO, at different temperatures .Molecular Structure Analysis

The molecular structure of 5-Methyl-5-nitro-1,3-dioxane has been represented in a computational study . The study proposed two different reaction mechanisms for the thermal decomposition of the compound .Chemical Reactions Analysis

The chemical reactions of 5-Methyl-5-nitro-1,3-dioxane involve thermal decomposition . The kinetic and thermodynamic data obtained indicate a favoring of the reaction when the molecule presents substituent groups in position 5 and when carried out in DMSO .特性

CAS番号 |

1194-36-1 |

|---|---|

製品名 |

5-Methyl-5-nitro-1,3-dioxane |

分子式 |

C5H9NO4 |

分子量 |

147.13 g/mol |

IUPAC名 |

5-methyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C5H9NO4/c1-5(6(7)8)2-9-4-10-3-5/h2-4H2,1H3 |

InChIキー |

AENNTASTLOXXMY-UHFFFAOYSA-N |

SMILES |

CC1(COCOC1)[N+](=O)[O-] |

正規SMILES |

CC1(COCOC1)[N+](=O)[O-] |

その他のCAS番号 |

1194-36-1 |

同義語 |

5-METHYL-5-NITRO-1,3-DIOXANE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

2-Nitro-2-methyl-1,3-propanediol 405.00 grams (3.00 moles), 98% trioxane 92.80 grams (1.00 mole), p-toluenesulfonic acid 3.00 grams (0.016 mole), and benzene 600 ml were placed in a two liter three-necked RB flask. The flask was fitted with a thermometer, a mechanical stirrer and a Dean-Stark trap connected to a condenser. The mixture was stirred and refluxed. The slurry gradually became a homogeneous solution (usually about 30 minutes after heating started) and the benzene-water azeotrope started to distill over. Refluxing was continued until 45 ml of water was collected (i.e., approximately four hours). During this period the solution temperature was between 78° C. and 82° C. After 45 ml of water had been collected, the reaction mixture was cooled and neutralized with 3 ml triethylamine. Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene was recovered at a solution temperature of about 48° C.-110° C.). A clear, pale-yellow, viscous liquid, 450.67 grams, containing a mixture of the reaction products polynitroformal and 5-methyl-5-nitro-1,3-dioxane was obtained as the resulting product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Isopropyl myristate

1405-98-7

Sporidesmin

1456-55-9

3-Bromo-9-phenylcarbazole

1153-85-1

Alumina

1344-28-1

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)